molecular formula C19H15N3O4S2 B2886668 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-18-6

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2886668
CAS No.: 865200-18-6
M. Wt: 413.47
InChI Key: ACRLOUNYZCCZSL-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole-6-carboxylic acid derivatives, while reduction may produce benzo[d]thiazole-6-methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazole-6-carboxylic acid
  • Benzo[d]thiazole-6-methanol
  • Benzo[d]thiazole-6-amine

Uniqueness

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-25-12-4-6-14-16(8-12)28-19(22(14)9-17(23)26-2)21-18(24)11-3-5-13-15(7-11)27-10-20-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLOUNYZCCZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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